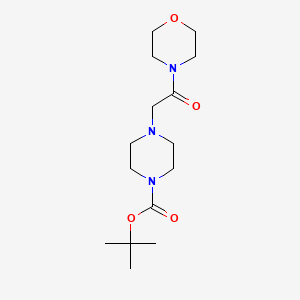

t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

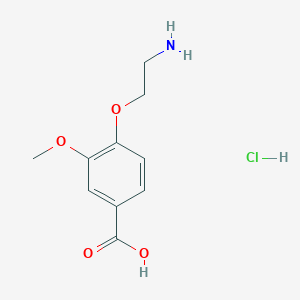

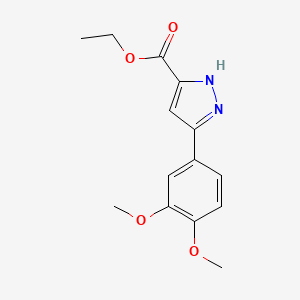

T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution . This compound can be synthesized under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis

This compound serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Applications De Recherche Scientifique

Piperazine and Morpholine: Synthetic Overview and Pharmaceutical Applications

Piperazine and morpholine derivatives exhibit a wide range of pharmaceutical applications, thanks to their potent pharmacophoric activities. Recent advancements in synthetic methods have expanded the repertoire of these analogues, highlighting their significance in medicinal chemistry. The development of new synthetic strategies for piperazine and morpholine derivatives underlines their ongoing relevance in drug discovery, showcasing their potential in addressing various pharmacological needs (Al-Ghorbani et al., 2015).

Role of Arylalkyl Substituents in Enhancing Pharmacological Potency

The incorporation of arylalkyl substituents into piperazine derivatives has been shown to improve their potency and selectivity for D2-like receptors. This modification enhances the binding affinity of these compounds, demonstrating the critical role of structural modifications in optimizing pharmacological properties. Such findings underscore the importance of structural diversity in the development of more effective therapeutic agents (Sikazwe et al., 2009).

Piperazine Derivatives as a Versatile Scaffold in Drug Design

Piperazine derivatives are highlighted for their significant presence in a variety of therapeutic agents, including antipsychotic, antihistamine, and antidepressant drugs. The flexibility of the piperazine scaffold in medicinal chemistry is evident from its widespread use and the diverse therapeutic applications it supports. Modifications to the piperazine nucleus have led to the discovery of molecules with enhanced medicinal potential, affirming the scaffold's utility in drug discovery (Rathi et al., 2016).

Insight into Cytoprotection with Metabolic Agents

Research into the cytoprotective mechanisms of certain piperazine derivatives has provided valuable insights into their potential therapeutic applications. These studies have explored how modifications to the piperazine structure can influence metabolic pathways, offering a deeper understanding of the compound's pharmacological effects. Such insights are crucial for developing novel therapeutic agents that leverage these cytoprotective mechanisms (Cargnoni et al., 1999).

Environmental Applications of Piperazine-Based NF Membranes

Piperazine-based nanofiltration (NF) membranes have emerged as a promising technology for environmental applications, including water purification and wastewater treatment. The unique properties of piperazine-derived crumpled polyamide layers in NF membranes demonstrate the compound's versatility beyond pharmaceuticals, highlighting its potential in addressing environmental challenges (Shao et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to exhibit antibacterial and antifungal activities . They interact with various macromolecules, enhancing their biological activities .

Mode of Action

It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Compounds containing piperazine rings have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown antibacterial and antifungal activities, suggesting they may have a significant impact on microbial cells .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDAMLHWRBGCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)

![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)